![molecular formula C23H23N5OS B2490624 N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893925-71-8](/img/structure/B2490624.png)
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine analogues, including structures similar to the compound , involves key synthetic steps such as palladium-catalyzed C-C coupling and reductive alkylation processes. These methodologies facilitate the construction of the complex pyrazolo[3,4-d]pyrimidine scaffold, essential for the compound's unique biological and chemical properties (Taylor & Patel, 1992).
Molecular Structure Analysis
Molecular structure analysis of pyrazolo[3,4-d]pyrimidine derivatives, including detailed quantum mechanical calculations, provides insights into the molecule's electronic structure, including MEP (molecular electrostatic potentials) and HOMO-LUMO (highest occupied and lowest unoccupied molecular orbitals) analysis. These studies help in understanding the chemical reactivity and interaction potential of the compound (Shukla & Yadava, 2020).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine compounds undergo various chemical reactions, including alkylation, acylation, and cycloaddition, to yield a range of derivatives with diverse biological activities. These reactions are pivotal for exploring the chemical space around the core structure and identifying potential therapeutic agents (Attaby, Eldin, & Hanafi, 1997).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-14-5-6-20(17(4)8-14)28-22-19(11-26-28)23(25-13-24-22)30-12-21(29)27-18-9-15(2)7-16(3)10-18/h5-11,13H,12H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQKGCIHDUADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
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